1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol
Description
Properties
IUPAC Name |
1-cyclopropyl-1-[2-(dimethylamino)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(15,10-8-9-10)11-6-4-5-7-12(11)14(2)3/h4-7,10,15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDESXQCPVSYUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC=CC=C2N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Grignard alkylation method is a cornerstone for synthesizing cyclopropyl ethanol derivatives. This approach involves reacting cyclopropyl methyl ketone with a Grignard reagent derived from 2-bromo-N,N-dimethylaniline. The reaction proceeds via nucleophilic addition of the Grignard reagent to the ketone, followed by acidic workup to yield the tertiary alcohol.
Key steps include:
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Formation of the Grignard reagent : Magnesium turnings react with 2-bromo-N,N-dimethylaniline in dry diethyl ether, catalyzed by iodine.
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Nucleophilic addition : The Grignard reagent attacks cyclopropyl methyl ketone at 0°C, forming a magnesium alkoxide intermediate.
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Quenching : Hydrolysis with saturated ammonium chloride yields the crude product, which is purified via column chromatography.
Optimization and Yield Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dry diethyl ether | 68–71 |
| Temperature | 0°C to room temperature | 71 |
| Catalyst | Iodine (10 mg) | Required |
The use of anhydrous conditions and controlled temperature ensures minimal side reactions, such as enolization or over-addition. This method is favored for its scalability and compatibility with diverse aryl bromides.
Reductive Amination Approach
Cyclopropanealdehyde Intermediate Synthesis
Reductive amination offers a streamlined route by combining ketone reduction and amine incorporation in a single step. Cyclopropanealdehyde, synthesized via Corey–Chaykovsky epoxidation followed by ring-opening, serves as the key intermediate.
Experimental Protocol
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Corey–Chaykovsky reaction : Cyclopropyl methyl ketone reacts with dimethyloxosulfonium methylide to form an epoxide.
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Epoxide ring-opening : Treatment with aqueous acid yields cyclopropanealdehyde.
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Reductive amination : Cyclopropanealdehyde reacts with 2-(dimethylamino)benzaldehyde in the presence of sodium cyanoborohydride, forming the target compound after Boc deprotection.
Critical Parameters
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pH control : Maintained at 6–7 using acetic acid to prevent imine hydrolysis.
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Catalyst : Sodium cyanoborohydride (3 equiv.) ensures selective reduction of the imine intermediate.
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Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) achieves >95% purity.
One-Pot Hydrogenation Process
Patent-Based Methodology (EP1238965A1)
A patented one-pot synthesis leverages hydrogenation under high pressure to streamline production. This method avoids intermediate isolation, enhancing efficiency.
Stepwise Procedure
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Condensation : 4-Methoxyphenylacetonitrile reacts with cyclohexanone in the presence of sodium hydroxide to form 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.
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Hydrogenation : The nitrile intermediate undergoes hydrogenation at 200 psi (1.38×10⁶ N·m⁻²) using Raney nickel as a catalyst and 35% formalin as a formylating agent.
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Workup : The reaction mixture is partitioned between ethyl acetate and dilute HCl, with the aqueous layer basified to precipitate the product.
Industrial Scalability
| Condition | Specification | Impact on Yield |
|---|---|---|
| Catalyst loading | 1:1 (w/v Raney nickel) | 15% initial |
| Recycling efficiency | Unreacted nitrile reuse | 64% recovery |
| Pressure | 200–400 psi H₂ | Linear yield gain |
This method is notable for its recyclability of unreacted starting material, reducing waste in large-scale production.
Comparative Analysis of Preparation Methods
Efficiency and Practical Considerations
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard alkylation | 71 | 95 | Moderate | High |
| Reductive amination | 65 | 90 | High | Moderate |
| One-pot hydrogenation | 15–64* | 85 | Industrial | Low |
| *Yield includes recycled nitrile. |
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Grignard alkylation excels in academic settings due to straightforward setup.
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Reductive amination balances yield and scalability for mid-scale applications.
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One-pot hydrogenation is optimal for industrial use despite lower initial yields, owing to material recovery.
Industrial Scale-Up Challenges
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketone derivatives, while reduction could produce various alcohols.
Scientific Research Applications
Medicinal Chemistry
1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol serves as a valuable scaffold in drug discovery. Its structural features allow for modifications that can enhance biological activity. Research indicates that compounds with similar structures exhibit promising activity against various targets, including:
- Receptor Modulation : Compounds derived from this structure have been investigated for their ability to modulate neurotransmitter receptors, particularly in the central nervous system (CNS). For example, derivatives have shown potential as selective serotonin reuptake inhibitors (SSRIs) .
- Antidepressant Activity : Studies have suggested that modifications to the dimethylamino group can influence the pharmacological profile of the compound, potentially leading to new antidepressants with fewer side effects .
Organic Synthesis
The compound is also utilized as an intermediate in organic synthesis. It can participate in various chemical reactions:
- Nucleophilic Substitution Reactions : The dimethylamino group can act as a nucleophile, allowing for the synthesis of more complex molecules through substitution reactions .
- Formation of Complex Natural Products : Its unique cyclopropyl structure makes it a useful building block in the synthesis of complex natural products and pharmaceuticals.
Biological Studies
In biological research, this compound has been used to study enzyme interactions and metabolic pathways:
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes has been explored, providing insights into its potential therapeutic uses .
- Metabolic Pathway Analysis : Researchers have utilized this compound to trace metabolic pathways and understand the biochemical mechanisms underlying certain diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with various biological receptors, potentially affecting neurotransmitter pathways. The cyclopropyl group may also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the provided evidence:
Key Comparisons :
Cyclopropane-Containing Analogs: The target compound and 1-(2-ethylphenyl)-1-cyclopropyl ethanol both feature a cyclopropane ring fused to ethanol. 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol shares a similar molecular weight (205.30) but replaces the dimethylamino-phenyl group with benzylamino and a methyl-cyclopropane. This structural variation may alter metabolic stability and hydrogen-bonding capacity .
Dimethylaminoethanol Derivatives: DMAE lacks the cyclopropane and aromatic components, resulting in lower molecular weight and higher water solubility. The target compound’s phenyl and cyclopropane groups likely increase lipophilicity, making it more suitable for membrane penetration .
Aromatic Ethanolamines: 2-Ethyl(methyl)amino-1-phenyl ethanol shares an ethanolamine backbone but lacks steric rigidity due to the absence of cyclopropane.
Research Findings and Implications
- Synthetic Challenges: The cyclopropane ring and dimethylamino-phenyl group may complicate synthesis, requiring specialized catalysts (e.g., palladium-based systems for coupling, as seen in ) or protective strategies to prevent ring strain-induced decomposition.
- Biological Relevance: The dimethylamino group’s basicity (pKa ~8–9) could enhance binding to acidic residues in enzymes or receptors, while the cyclopropane’s rigidity may reduce conformational flexibility, improving target specificity .
- Gaps in Data: No direct toxicity, solubility, or stability data for the target compound are available. Future studies should prioritize these parameters, leveraging methodologies from analogs (e.g., extraction protocols in or solubility tests in ).
Biological Activity
1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol, often referred to as a cyclopropyl ethanol derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological relevance.
Chemical Structure and Properties
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
- CAS Number : 1443307-12-7
The structure features a dimethylamino group attached to a phenyl ring, which is further connected to a cyclopropyl ethanol moiety. This unique configuration contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cAMP production and calcium signaling pathways. For instance, it may act as an inhibitor of adenylate cyclase (AC), which is crucial for cAMP synthesis in cells .
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the compound may possess broad-spectrum antibacterial and antifungal activities, making it a candidate for further development in treating infections .
Case Studies
- Inhibition of AC Activity : A study evaluated the inhibitory effects of various compounds on Ca²⁺/calmodulin-stimulated adenylate cyclase activity. The results showed that derivatives similar to this compound exhibited IC50 values in the low micromolar range, indicating potent inhibition .
- Neuropharmacological Effects : Research has demonstrated that compounds with similar structures can modulate neurotransmitter levels in the brain, suggesting potential applications in treating neurological disorders .
- Toxicity Studies : Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, it also presents some physicochemical liabilities such as poor solubility, which could impact its therapeutic use .
Q & A
Q. What are the recommended methods for synthesizing 1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol with high enantiomeric purity?
Synthesis of this compound requires careful consideration of stereochemistry. One validated approach involves biocatalytic reduction using immobilized enzymes or whole-cell systems (e.g., Daucus carota cells) to reduce prochiral ketones to secondary alcohols. Key parameters include:
- Substrate preparation : Start with 1-[2-(dimethylamino)phenyl]-1-cyclopropyl ethanone as the precursor.
- Reaction optimization : Maintain pH 6–8, temperature 25–30°C, and use co-solvents like ethanol or isopropanol to enhance substrate solubility.
- Enantioselectivity control : Introduce exogenous reducing agents (e.g., glucose) to improve yield and enantiomeric excess (ee) .
Alternative chemical methods include asymmetric hydrogenation with chiral catalysts (e.g., BINAP-Ru complexes), though this requires rigorous inert conditions to prevent racemization .
Q. How can researchers characterize the structural integrity and purity of this compound?
Comprehensive characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm cyclopropane ring geometry and dimethylamino group placement.
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., CHIRALDEX) to assess enantiomeric purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO).
- Polarimetry : Measure specific optical rotation to confirm stereochemical consistency .
Q. What experimental conditions influence the compound’s stability during storage?
Stability is pH-, temperature-, and solvent-dependent:
- Storage : Use amber vials under nitrogen at –20°C to prevent oxidation.
- Solvent compatibility : Avoid protic solvents (e.g., water) due to slight solubility; use ethanol or DMSO for stock solutions.
- pH sensitivity : Degradation accelerates in acidic (pH < 4) or alkaline (pH > 9) conditions .
Advanced Research Questions
Q. How can biocatalytic synthesis be optimized for sustainable production?
To enhance biocatalyst efficiency:
- Enzyme engineering : Use directed evolution or rational design to improve substrate binding and turnover.
- Solvent systems : Replace organic solvents with ionic liquids or deep eutectic solvents to reduce toxicity.
- Immobilization : Encapsulate enzymes in silica gels or polymeric matrices for reusability.
- Process monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress .
Q. What structural modifications enhance biological activity while minimizing toxicity?
Structure-Activity Relationship (SAR) strategies include:
- Substituent variation : Replace the cyclopropane ring with bicyclic systems (e.g., bicyclo[2.2.1]heptane) to modulate lipophilicity.
- Amino group modification : Compare dimethylamino with pyrrolidino or morpholino groups to alter basicity and membrane permeability.
- Hydroxyl group derivatization : Esterify the ethanol moiety to improve bioavailability.
Benchmark against analogs like 1-phenylethanol and 4-methylphenylmethanol to evaluate activity shifts .
Q. What methodologies assess environmental impact during disposal?
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC) and algal growth inhibition studies.
- Bioaccumulation potential : Calculate log (octanol-water partition coefficient) via shake-flask methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
